molecular formula C10H7ClN2 B8754749 2-Chloro-3,3'-bipyridine

2-Chloro-3,3'-bipyridine

Cat. No. B8754749
M. Wt: 190.63 g/mol
InChI Key: DLVNOCMKUDMRFP-UHFFFAOYSA-N
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Patent
US04550166

Procedure details

A 3.0 g portion of α-[3-(dimethylamino)-2-propenylidene]-3-pyridineacetonitrile was dissolved in 100 ml of glacial acetic acid. Dry hydrogen chloride gas (about 2.5 g) was introduced and the solution was heated at 60° C. for 3 hours. The reaction was cooled to 20° C. and then poured onto 200 g of ice. The solution was basified with potassium carbonate and then extracted with four 100 ml portions of methylene chloride. The organic extracts were combined, dried and the solvent removed at reduced pressure, giving an oil. This oil was dissolved in ethyl acetate:hexane (1:1) and passed through a pad of hydrous magnesium silicate. The solid obtained was recrystallized from hexane, giving 2-chloro-3,3'-bipyridine as white needles, mp 92°-93.5° C.
Name
α-[3-(dimethylamino)-2-propenylidene]-3-pyridineacetonitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
200 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
CN(C)[CH:3]=[CH:4][CH:5]=[C:6]([C:9]1[CH:10]=[N:11][CH:12]=[CH:13][CH:14]=1)[C:7]#[N:8].[ClH:16].C(=O)([O-])[O-].[K+].[K+].[Si]([O-])([O-])([O-])[O-].[Mg+2].[Mg+2]>C(O)(=O)C.C(OCC)(=O)C.CCCCCC>[Cl:16][C:10]1[C:9]([C:6]2[CH:7]=[N:8][CH:3]=[CH:4][CH:5]=2)=[CH:14][CH:13]=[CH:12][N:11]=1 |f:2.3.4,5.6.7,9.10|

Inputs

Step One
Name
α-[3-(dimethylamino)-2-propenylidene]-3-pyridineacetonitrile
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C=CC=C(C#N)C=1C=NC=CC1)C
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
2.5 g
Type
reactant
Smiles
Cl
Step Three
Name
ice
Quantity
200 g
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Si]([O-])([O-])([O-])[O-].[Mg+2].[Mg+2]
Step Six
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC.CCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to 20° C.
EXTRACTION
Type
EXTRACTION
Details
extracted with four 100 ml portions of methylene chloride
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
the solvent removed at reduced pressure
CUSTOM
Type
CUSTOM
Details
giving an oil
CUSTOM
Type
CUSTOM
Details
The solid obtained
CUSTOM
Type
CUSTOM
Details
was recrystallized from hexane

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=CC=C1C=1C=NC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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